molecular formula C16H12N2O7 B5698974 5-[[2-(4-Nitrophenyl)acetyl]amino]benzene-1,3-dicarboxylic acid

5-[[2-(4-Nitrophenyl)acetyl]amino]benzene-1,3-dicarboxylic acid

Cat. No.: B5698974
M. Wt: 344.27 g/mol
InChI Key: HFIBIZVVYJMFLL-UHFFFAOYSA-N
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Description

5-[[2-(4-Nitrophenyl)acetyl]amino]benzene-1,3-dicarboxylic acid is an organic compound with a complex structure that includes a nitrophenyl group, an acetyl group, and a benzene ring with carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[2-(4-Nitrophenyl)acetyl]amino]benzene-1,3-dicarboxylic acid typically involves multiple steps, starting with the preparation of the nitrophenylacetyl intermediate. This intermediate is then reacted with an amine derivative of benzene-1,3-dicarboxylic acid under controlled conditions to form the final product. Common reagents used in these reactions include acetic anhydride, nitric acid, and various catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. This includes the use of continuous flow reactors, high-pressure systems, and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[[2-(4-Nitrophenyl)acetyl]amino]benzene-1,3-dicarboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, strong oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can produce various nitro compounds.

Scientific Research Applications

5-[[2-(4-Nitrophenyl)acetyl]amino]benzene-1,3-dicarboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[[2-(4-Nitrophenyl)acetyl]amino]benzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in various binding interactions, while the carboxylic acid groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other nitrophenyl derivatives and benzene-1,3-dicarboxylic acid derivatives. Examples include:

  • 4-Nitrophenylacetic acid
  • Benzene-1,3-dicarboxylic acid
  • 5-Amino-2-(4-nitrophenyl)benzoic acid

Uniqueness

The uniqueness of 5-[[2-(4-Nitrophenyl)acetyl]amino]benzene-1,3-dicarboxylic acid lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-[[2-(4-nitrophenyl)acetyl]amino]benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O7/c19-14(5-9-1-3-13(4-2-9)18(24)25)17-12-7-10(15(20)21)6-11(8-12)16(22)23/h1-4,6-8H,5H2,(H,17,19)(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFIBIZVVYJMFLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NC2=CC(=CC(=C2)C(=O)O)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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